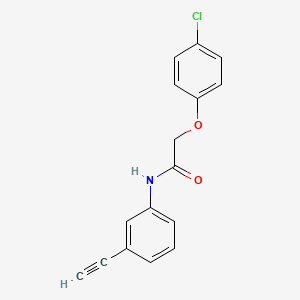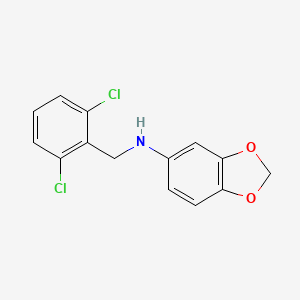
N-(3-nitrophenyl)-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPTU is a yellow crystalline solid that is soluble in most organic solvents. It was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been used in a variety of scientific studies. NPTU is a promising compound due to its unique chemical structure, which makes it a potential candidate for drug discovery and other applications.
Applications De Recherche Scientifique
NPTU has been used in a variety of scientific studies, including drug discovery, bioimaging, and catalysis. In drug discovery, NPTU has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cancer and other diseases. NPTU has also been used as a fluorescent probe for imaging biological systems such as cells and tissues. In catalysis, NPTU has been used as a ligand for metal catalysts, which can be used in organic synthesis.
Mécanisme D'action
The mechanism of action of NPTU is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. NPTU contains a thiourea group, which can form hydrogen bonds with amino acid residues in the enzyme active site. This binding can disrupt the enzyme's function, leading to inhibition of its activity.
Biochemical and Physiological Effects
NPTU has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, NPTU has been shown to inhibit the growth of cancer cells and other disease-causing cells. In bioimaging, NPTU has been used to label specific molecules and structures in cells and tissues. In catalysis, NPTU has been used to improve the efficiency and selectivity of certain chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPTU in lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and other applications. NPTU is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of using NPTU include its potential toxicity and limited solubility in water. NPTU should be handled with care and used in appropriate experimental conditions.
Orientations Futures
There are many potential future directions for research on NPTU. One direction is to explore its potential as a drug candidate for various diseases, including cancer and other chronic diseases. Another direction is to develop new synthetic methods for NPTU and other thiourea compounds. Additionally, NPTU could be used in combination with other compounds or therapies to improve their efficacy and reduce side effects. Overall, NPTU is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of NPTU involves the reaction of 3-nitroaniline and 3-pyridyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of 3-nitroaniline, followed by cyclization to form the thiourea ring. The yield of NPTU can be improved by using a solvent such as dimethylformamide and optimizing the reaction conditions.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIVICLEBFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)


![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)
